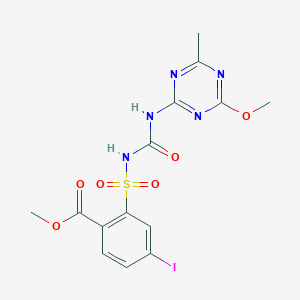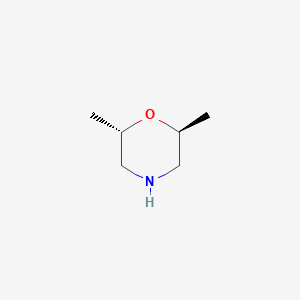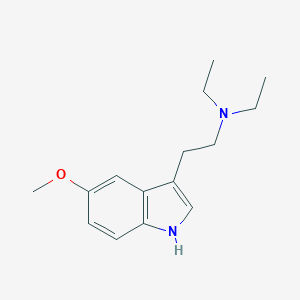
2-(Difenoxifosforil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(diphenoxyphosphoryl)acetate is an organic compound with the molecular formula C16H17O5P. It is known for its use as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This compound is characterized by its clear liquid form, ranging in color from colorless to yellow or green .
Aplicaciones Científicas De Investigación
Síntesis de ácidos fosfónicos
El 2-(Difenoxifosforil)acetato de etilo, como un tipo de fosfinato, se puede utilizar en la síntesis de ácidos fosfónicos. Los ácidos fosfínicos y fosfónicos son intermedios útiles y compuestos biológicamente activos que pueden prepararse a partir de sus ésteres, fosfinatos y fosfonatos, respectivamente, mediante hidrólisis o desalquilación .
Actividad biológica
Los ácidos fosfínicos y fosfónicos, que se pueden sintetizar a partir de this compound, son conocidos por su actividad biológica. Se conocen como agentes antibacterianos, y algunos ésteres de P también han demostrado ser efectivos contra la hepatitis C y el virus de la influenza A .
Terapéuticos del SNC
Algunos ésteres de P, que se pueden sintetizar a partir de this compound, se conocen como terapéuticos del SNC basados en glutamato y GABA. El glutamato es un neurotransmisor excitatorio principal, por lo que los agonistas del receptor metabotrópico del glutamato pueden ser nuevos objetivos terapéuticos para los trastornos cerebrales (esquizofrenia, enfermedad de Parkinson, dolor). El GABA es un neurotransmisor inhibitorio principal que es responsable de los trastornos neurológicos (epilepsia, trastornos de ansiedad) .
Mejora de la densidad ósea
Los dronatos, que se pueden sintetizar a partir de this compound, son conocidos por aumentar la densidad mineral en los huesos .
Agentes antimaláricos
Algunos ésteres de P, que se pueden sintetizar a partir de this compound, incluyen agentes antimaláricos .
Agentes anticancerígenos
Algunos ésteres de P, que se pueden sintetizar a partir de this compound, incluyen agentes anticancerígenos .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized through the reaction of diphenylphosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(diphenoxyphosphoryl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(diphenoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonate esters
Propiedades
IUPAC Name |
ethyl 2-diphenoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFCYBSUVRGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453612 | |
| Record name | Ethyl Diphenylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-79-0 | |
| Record name | Ethyl Diphenylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 2-(diphenoxyphosphoryl)acetate chosen as a reagent in the synthesis of Aspergillide A?
A1: The synthesis of Aspergillide A relies on the formation of a key tetrahydropyran ring with specific stereochemistry . Ethyl 2-(diphenoxyphosphoryl)acetate, when used in conjunction with DBU and NaI, facilitates a diastereoselective intramolecular oxy-Michael (IMOM) reaction . This reaction forms the desired 3,7-syn configuration of the tetrahydropyran ring in compound 18, a crucial intermediate in the synthesis of Aspergillide A .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)











